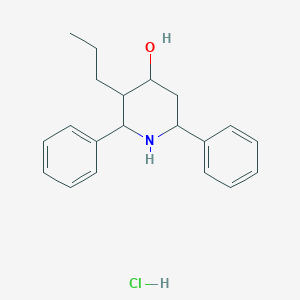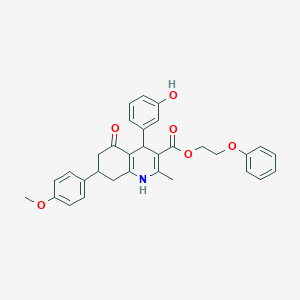![molecular formula C20H30N2O3 B4892549 {4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol](/img/structure/B4892549.png)
{4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and has shown promise in a number of areas, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments. In
Applications De Recherche Scientifique
{4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol has been studied for its potential applications in scientific research. One such area of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an antipsychotic agent, as well as a potential treatment for Parkinson's disease and other neurological disorders. Additionally, this compound has been studied for its potential applications in cancer research, as it has been shown to have anti-tumor activity in certain types of cancer cells.
Mécanisme D'action
The mechanism of action of {4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol is not fully understood, but it is believed to act as an agonist for certain receptors in the brain, including dopamine receptors and serotonin receptors. This compound has also been shown to have an effect on the release of certain neurotransmitters, including dopamine and glutamate.
Biochemical and Physiological Effects:
{4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter release, this compound has been shown to have an effect on the expression of certain genes, including those involved in inflammation and oxidative stress. Additionally, this compound has been shown to have an effect on mitochondrial function, which may be related to its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol in lab experiments is its potential as a new drug candidate for the treatment of various diseases. Additionally, this compound has been shown to have a number of biochemical and physiological effects, which may make it useful for studying the mechanisms of certain diseases. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are a number of future directions for research on {4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol. One area of research is in the development of new drugs for the treatment of neurological disorders, including Parkinson's disease and schizophrenia. Additionally, this compound may have potential as a new anti-cancer agent, and further research is needed to explore its potential in this area. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
{4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol can be synthesized using a variety of methods, including the reaction of 4-piperidinemethanol with benzyl bromide and 3-(1,2-oxazinan-2-yl)propanoic acid in the presence of a base such as potassium carbonate. Other methods include the use of palladium-catalyzed coupling reactions or the use of reagents such as triethylamine and 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.
Propriétés
IUPAC Name |
1-[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]-3-(oxazinan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c23-17-20(16-18-6-2-1-3-7-18)9-13-21(14-10-20)19(24)8-12-22-11-4-5-15-25-22/h1-3,6-7,23H,4-5,8-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCCRJHHMOGUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCC(=O)N2CCC(CC2)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-Benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B4892468.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4892493.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4892498.png)
![N-(2-methoxyethyl)-3-{1-[3-(methylthio)propyl]-4-piperidinyl}propanamide](/img/structure/B4892504.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide](/img/structure/B4892516.png)
![2-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B4892517.png)
![(4-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892525.png)
![3-allyl-5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4892531.png)
![2-[(4-bromobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4892538.png)


![ethyl [5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4892560.png)